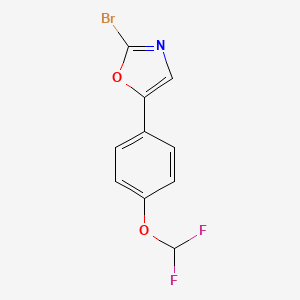
2-Bromo-5-(4-(difluoromethoxy)phenyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(4-(difluoromethoxy)phenyl)oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom at the second position and a difluoromethoxyphenyl group at the fifth position of the oxazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(4-(difluoromethoxy)phenyl)oxazole typically involves the bromination of 5-(4-(difluoromethoxy)phenyl)oxazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(4-(difluoromethoxy)phenyl)oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxazole derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5-(4-(difluoromethoxy)phenyl)oxazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted oxazole derivatives.
Oxidation Reactions: Formation of oxazole oxides.
Reduction Reactions: Formation of dehalogenated oxazole derivatives.
Scientific Research Applications
2-Bromo-5-(4-(difluoromethoxy)phenyl)oxazole is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(4-(difluoromethoxy)phenyl)oxazole involves its interaction with specific molecular targets. The bromine atom and the difluoromethoxyphenyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Bromo-4-(trifluoromethoxy)phenyl)oxazole
- 5-(4-Bromo-2-(trifluoromethyl)phenyl)oxazole
- 4-Bromo-2-(difluoromethoxy)pyridine
- 2-Bromo-4,5-difluorophenylboronic acid
Uniqueness
2-Bromo-5-(4-(difluoromethoxy)phenyl)oxazole is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C10H6BrF2NO2 |
|---|---|
Molecular Weight |
290.06 g/mol |
IUPAC Name |
2-bromo-5-[4-(difluoromethoxy)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C10H6BrF2NO2/c11-9-14-5-8(16-9)6-1-3-7(4-2-6)15-10(12)13/h1-5,10H |
InChI Key |
QVJQJAQZPQYCBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)Br)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


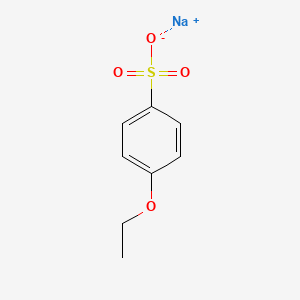

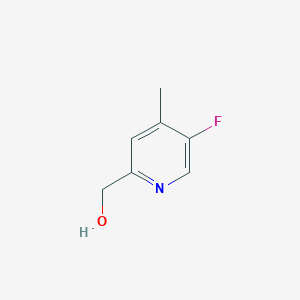
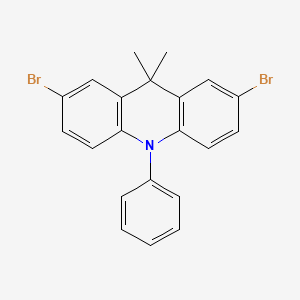


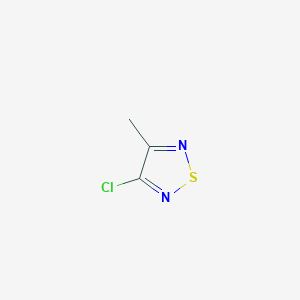
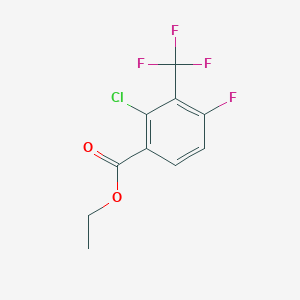
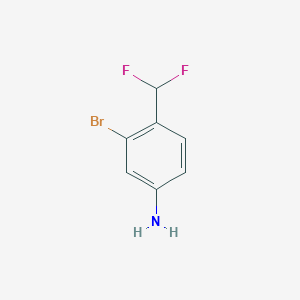
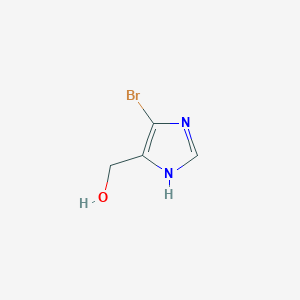
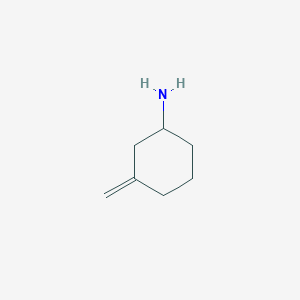

![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B12968505.png)
![5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B12968512.png)
